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molecular formula C10H13Cl2NO B067199 (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL CAS No. 160707-16-4

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

Cat. No. B067199
M. Wt: 234.12 g/mol
InChI Key: LGIGCDLFWQIHLQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05691362

Procedure details

To a 1M Et2O solution of LiAlH4 (200 mL, 200 mmol) at 0° C., slowly add the product of Step 2 (14.35 g, 49.1 mmol) dissolved in tetrahydrofuran (THF) (100 mL). Allow the reaction mixture to warm to room temperature and stir for 45 min. After recooling to 0° C., quench the excess LiAlH4 by the careful addition of aqueous saturated Na2SO4 (20 mL). Dry the solution with Na2SO4 and filter. Wash the lithium salts with Et2O (3×300 mL). Concentrate the combined filtrates to give 8.65 g of 4-amino-3-(3,4-dichlorophenyl)-butanol as a white solid (36.9 mmol, 75%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
product
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCOCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH2:26][N+:27]([O-])=O)[CH2:21][C:22](OC)=[O:23])[CH:16]=[CH:17][C:18]=1[Cl:19]>O1CCCC1>[NH2:27][CH2:26][CH:20]([C:15]1[CH:16]=[CH:17][C:18]([Cl:19])=[C:13]([Cl:12])[CH:14]=1)[CH2:21][CH2:22][OH:23] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
200 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
product
Quantity
14.35 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CC(=O)OC)C[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recooling to 0° C.
CUSTOM
Type
CUSTOM
Details
quench the excess LiAlH4
ADDITION
Type
ADDITION
Details
by the careful addition of aqueous saturated Na2SO4 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the solution with Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Wash the lithium salts with Et2O (3×300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined filtrates

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NCC(CCO)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.9 mmol
AMOUNT: MASS 8.65 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05691362

Procedure details

To a 1M Et2O solution of LiAlH4 (200 mL, 200 mmol) at 0° C., slowly add the product of Step 2 (14.35 g, 49.1 mmol) dissolved in tetrahydrofuran (THF) (100 mL). Allow the reaction mixture to warm to room temperature and stir for 45 min. After recooling to 0° C., quench the excess LiAlH4 by the careful addition of aqueous saturated Na2SO4 (20 mL). Dry the solution with Na2SO4 and filter. Wash the lithium salts with Et2O (3×300 mL). Concentrate the combined filtrates to give 8.65 g of 4-amino-3-(3,4-dichlorophenyl)-butanol as a white solid (36.9 mmol, 75%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
product
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCOCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH2:26][N+:27]([O-])=O)[CH2:21][C:22](OC)=[O:23])[CH:16]=[CH:17][C:18]=1[Cl:19]>O1CCCC1>[NH2:27][CH2:26][CH:20]([C:15]1[CH:16]=[CH:17][C:18]([Cl:19])=[C:13]([Cl:12])[CH:14]=1)[CH2:21][CH2:22][OH:23] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
200 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
product
Quantity
14.35 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CC(=O)OC)C[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recooling to 0° C.
CUSTOM
Type
CUSTOM
Details
quench the excess LiAlH4
ADDITION
Type
ADDITION
Details
by the careful addition of aqueous saturated Na2SO4 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the solution with Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Wash the lithium salts with Et2O (3×300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined filtrates

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NCC(CCO)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.9 mmol
AMOUNT: MASS 8.65 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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